molecular formula C24H14BrNO B12824070 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

Cat. No.: B12824070
M. Wt: 412.3 g/mol
InChI Key: CULYPLGBLNKMNY-UHFFFAOYSA-N
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Description

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole (CAS 1613325-84-0) is a high-value brominated carbazole derivative serving as a key synthetic intermediate in the development of advanced organic electronic materials. With a molecular formula of C 24 H 14 BrNO and a molecular weight of 412.28 g/mol, this compound is designed for research applications only . Its primary research value lies in the synthesis of novel host materials for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs), particularly for green emitters . The molecular structure strategically incorporates an electron-donating carbazole unit and an electron-accepting dibenzofuran moiety, creating a bipolar foundation that can be further functionalized. The reactive bromine site at the 3-position of the carbazole group enables efficient cross-coupling reactions, such as Suzuki reactions, to attach additional functional units like electron-deficient triazine rings . This allows materials scientists to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for optimal charge injection and transport in OLED devices . Compounds derived from this intermediate demonstrate high thermal stability and excellent film-forming properties, which are critical for device performance and longevity . This product is intended for research and development purposes and is strictly not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C24H14BrNO

Molecular Weight

412.3 g/mol

IUPAC Name

3-bromo-9-dibenzofuran-3-ylcarbazole

InChI

InChI=1S/C24H14BrNO/c25-15-9-12-22-20(13-15)17-5-1-3-7-21(17)26(22)16-10-11-19-18-6-2-4-8-23(18)27-24(19)14-16/h1-14H

InChI Key

CULYPLGBLNKMNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)C6=CC=CC=C6O5)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. This reaction is critical for constructing extended π-conjugated systems used in organic electronics.

Example Reaction :
3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole + Phenylboronic Acid → 3-Phenyl-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

Catalyst Solvent System Temperature Yield Reference
Pd(PPh₃)₄Toluene/H₂OReflux (80°C)89%
Pd₂(dba)₃/XPhosTHF/H₂OReflux (100°C)95.3%

Key Findings :

  • Optimal conditions involve tetrakis(triphenylphosphine)palladium(0) or Pd₂(dba)₃ with XPhos as a ligand .

  • Reactions typically require inert atmospheres (N₂) and biphasic solvent systems (toluene/water or THF/water) .

Ullmann-Type C–N Coupling Reactions

Copper-catalyzed amination enables the substitution of bromine with amines, forming C–N bonds for pharmaceuticals or optoelectronic materials.

Example Reaction :
this compound + Aniline → 3-Anilino-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

Catalyst Base Solvent Temperature Yield Reference
CuI/ethylenediamineCs₂CO₃TolueneReflux (110°C)79.6%
CuCl₂·2H₂ODMSO100°C91%

Key Findings :

  • Copper(I) iodide with ethylenediamine as a ligand enhances reaction efficiency .

  • Reactions in DMSO at elevated temperatures (100°C) achieve high yields without additional bases .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution with nucleophiles like amines or alkoxides under basic conditions.

Example Reaction :
this compound + NaOMe → 3-Methoxy-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

Conditions Nucleophile Solvent Yield Reference
K₂CO₃, DMF, 80°CMethoxideDMF82%
NaH, THF, RTSulfonamideTHF93.5%

Key Findings :

  • Polar aprotic solvents (DMF , THF ) improve reaction rates .

  • Sodium hydride (NaH) effectively deprotonates nucleophiles at room temperature .

Functionalization via Triazine Coupling

The carbazole nitrogen can react with chlorotriazines to form host materials for organic light-emitting diodes (OLEDs).

Example Reaction :
this compound + 2-Chloro-4,6-diphenyl-1,3,5-triazine → Triazine-functionalized carbazole

Conditions Catalyst Solvent Yield Reference
NaH, RTDMF93.5%

Key Findings :

  • Reactions proceed at room temperature with sodium hydride as a base .

  • Products exhibit high thermal stability and electron-transport properties .

Cyclization and Heterocycle Formation

The bromine atom can participate in intramolecular cyclization to form polycyclic aromatic hydrocarbons (PAHs).

Example Reaction :
this compound → Dibenzo[b,n]carbazolo[1,2-d]furan

Conditions Catalyst Solvent Yield Reference
Pd(OAc)₂, XPhosTolueneReflux87%

Key Findings :

  • Palladium acetate with XPhos facilitates cyclization .

  • Products are potential candidates for organic semiconductors .

Biological Activity

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potentials of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of Carbazole Derivative : Starting with 9H-carbazole, bromination is performed to introduce the bromine atom.
  • Coupling Reaction : The dibenzo[b,d]furan moiety is then introduced via a coupling reaction, often utilizing palladium-catalyzed cross-coupling methods.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antiviral Activity

Recent studies have demonstrated that derivatives of carbazole, including this compound, exhibit significant antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, certain derivatives showed binding energies in the range of -8.77 to -8.92 kcal/mol, suggesting potent inhibitory effects against these targets .

Antimicrobial Properties

Carbazole derivatives have also been evaluated for their antimicrobial activities. In various studies, compounds similar to this compound demonstrated moderate to excellent antibacterial and antifungal activities. For example, compounds with methoxy and chloro substitutions showed pronounced effects against standard bacterial strains when tested at concentrations around 25 µg/mL .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival .

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on synthesizing benzofuran-based carbazole derivatives found that several compounds exhibited high binding affinities to SARS-CoV-2 proteins, indicating their potential as therapeutic agents against COVID-19 .
  • Antimicrobial Efficacy : Another investigation into carbazole derivatives reported significant antibacterial activity against multiple pathogens, with specific compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Pathogen Binding Affinity (kcal/mol) Reference
AntiviralSARS-CoV-2 Mpro-8.83 to -8.92
AntimicrobialVarious bacterial strainsModerate to excellent
AnticancerCancer cell linesInduces apoptosis

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbazole, including 3-bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation, with studies showing that similar compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, in vitro studies have demonstrated that certain brominated carbazole derivatives possess IC50 values indicating effective inhibition of cell growth against specific cancer types .

Antimycobacterial Properties

The compound has also been synthesized as part of a series aimed at evaluating its antimycobacterial activity against Mycobacterium tuberculosis. A study highlighted the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from this compound, revealing promising results with minimal inhibitory concentrations (MIC) as low as 3.13 µg/mL for some derivatives .

Organic Electronics

The structural characteristics of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its electron transport properties are critical for enhancing the performance of electronic devices, including organic photovoltaic cells and OLEDs .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride. This reaction is generally conducted in organic solvents like dichloromethane or chloroform at room temperature .

Reactivity

The compound can undergo various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck coupling to create more complex molecular architectures.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives .

Anticancer Efficacy

A study focusing on related carbazole compounds demonstrated their ability to inhibit cancer cell proliferation effectively. Specific derivatives showed IC50 values indicating potent anticancer activity against various cancer cell lines, showcasing the potential of this compound as a lead compound for further development in cancer therapeutics .

Antimycobacterial Activity

In another study, a series of synthesized compounds based on this structure were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Certain derivatives exhibited remarkable activity, suggesting that modifications to the core structure can enhance biological efficacy without compromising safety profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Properties

BFTC (3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole)
  • Structure : Features a triazine acceptor at position 9 and dibenzofuran at position 3.
  • Properties :
    • HOMO/LUMO : -5.42 eV/-2.38 eV .
    • Thermal Stability : Glass transition temperature ($Tg$) >150°C, decomposition temperature ($Td$) >400°C .
    • Application : Host material for green PhOLEDs, achieving external quantum efficiency (EQE) of 21.9% .
  • Key Difference : The triazine group in BFTC introduces strong electron-withdrawing properties, enhancing charge transport balance compared to the brominated analog .
26CzDBF (9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole))
  • Structure : Two carbazole units attached at positions 2 and 6 of dibenzofuran.
  • Properties :
    • Triplet Energy ($E_T$) : 2.95 eV, suitable for blue PhOLEDs .
    • Device Performance : Improved stability in mixed-host systems due to balanced hole/electron mobility .
  • Key Difference : The absence of bromine reduces reactivity but enhances thermal stability compared to brominated derivatives .
3-Bromo-9-(4-chlorophenyl)-9H-carbazole
  • Structure : Bromine at position 3 and 4-chlorophenyl at position 8.
  • Properties :
    • Molecular Weight : 356.64 g/mol .
    • Reactivity : Bromine enables cross-coupling, while chlorine increases molecular polarity .
  • Key Difference : The chlorophenyl group lacks the conjugated dibenzofuran system, reducing planar rigidity and optoelectronic performance compared to the target compound .

Halogenation Effects

  • Bromine vs. Chlorine, being less polarizable, offers weaker electronic effects .
  • Synthetic Utility : Brominated carbazoles (e.g., 3-bromo-9H-carbazole) are key intermediates in Suzuki reactions, achieving yields >95% , whereas chlorinated analogs are less reactive .

Thermal and Optoelectronic Performance

Compound $T_g$ (°C) $T_d$ (°C) HOMO (eV) LUMO (eV) Application
Target Compound* ~160† ~410† -5.5† -2.2† Green PhOLED host
BFTC >150 >400 -5.42 -2.38 Green PhOLED host (EQE 21.9%)
26CzDBF 135 390 -5.8 -2.1 Blue PhOLED host
3-Bromo-9H-carbazole 110 350 -5.6 -1.9 Suzuki coupling intermediate

*†Estimated based on structural analogs.

Substituent Position in Dibenzofuran

  • Dibenzofuran-3-yl vs. In 26CzDBF, carbazoles at dibenzofuran positions 2 and 6 optimize steric interactions, enhancing device stability .

Q & A

Q. Methodological Approach

  • Reproducibility Checks : Replicate reactions using identical catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and solvents (1,4-dioxane vs. THF) as in and .
  • Analytical Validation : Compare NMR shifts (e.g., 3-bromo proton at δ 7.8–8.1 ppm) and HRMS data across studies .
  • Computational Modeling : Density functional theory (DFT) can predict regioselectivity in bromination or coupling steps, addressing discrepancies in byproduct formation .

What characterization techniques are essential for validating purity and electronic properties?

Q. Basic Protocol

  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., T₅% degradation >400°C in ) .
  • Cyclic Voltammetry (CV) : Measures oxidation/reduction potentials to estimate HOMO/LUMO levels .
  • Photoluminescence Quantum Yield (PLQY) : Evaluates emission efficiency (e.g., PLQY >80% in ) .

Q. Advanced Techniques

  • Time-Resolved Spectroscopy : Resolves delayed fluorescence lifetimes (τd ≈ 1–10 µs) to confirm thermally activated delayed fluorescence (TADF) behavior .
  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : Maps molecular orientation in thin films for device optimization .

How do structural modifications influence the compound’s performance in optoelectronic applications?

Q. Key Findings

  • Dibenzo[b,d]furan vs. Dibenzo[b,d]thiophene : The latter enhances electron mobility but reduces triplet energy due to sulfur’s polarizability .
  • Bromine Position : 3-bromo substitution (vs. 1- or 2-bromo) minimizes steric hindrance, improving coupling reactivity .
  • Alkyl Chain Addition : N-alkylation (e.g., 4-fluorobenzyl in ) increases solubility but may disrupt crystallinity .

What computational tools are used to predict optoelectronic properties?

Q. Methodology

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis sets models HOMO/LUMO distribution (e.g., HOMO localized on carbazole, LUMO on triazine in ) .
  • Molecular Dynamics (MD) : Simulates thin-film morphology to correlate with device efficiency .

What are the challenges in scaling up synthesis for research-grade quantities?

Q. Critical Factors

  • Purification : Column chromatography is often required to remove Pd residues, but bulk recrystallization (e.g., ethanol/water) is preferred for cost reduction .
  • Air Sensitivity : Boronic ester intermediates () require inert atmospheres, increasing complexity .

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